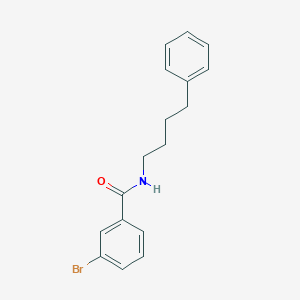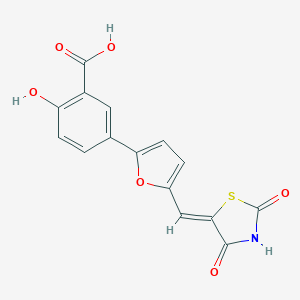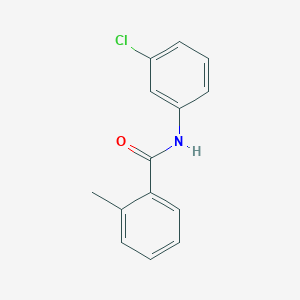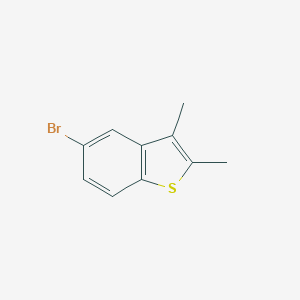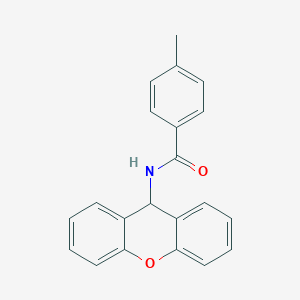
4-Methyl-N-(9H-xanthen-9-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TUG-1387 involves the reaction of 4-methylbenzoic acid with 9H-xanthen-9-amine under specific conditions to form the desired benzamide derivative. The reaction typically requires the use of coupling reagents and solvents such as dichloromethane or dimethylformamide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of TUG-1387 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
TUG-1387 primarily undergoes substitution reactions due to the presence of the amide functional group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used. Conditions often involve acidic or basic environments.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Applications De Recherche Scientifique
TUG-1387 is widely used in scientific research as a negative control for studies involving free fatty acid receptor 4 (FFA4). It helps researchers understand the function of FFA4 by providing a baseline for comparison. The compound is also used in studies related to glucose homeostasis, insulin sensitivity, and adipocyte differentiation .
Mécanisme D'action
TUG-1387 acts as a negative allosteric modulator of free fatty acid receptor 4 (FFA4). It binds to the receptor but does not activate it, thereby inhibiting the receptor’s function. This mechanism allows researchers to study the effects of FFA4 activation and inhibition in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
AH-7614: An antagonist of free fatty acid receptor 4 (FFA4) with a similar structure to TUG-1387 but with active inhibitory effects.
Uniqueness of TUG-1387
TUG-1387 is unique in its lack of activity at free fatty acid receptor 4 (FFA4), making it an ideal negative control for studies assessing the function of this receptor. Its structural similarity to AH-7614 and TUG-1506 allows for comparative studies to understand the role of FFA4 in various biological processes .
Propriétés
Numéro CAS |
6319-64-8 |
|---|---|
Formule moléculaire |
C21H17NO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-methyl-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C21H17NO2/c1-14-10-12-15(13-11-14)21(23)22-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,22,23) |
Clé InChI |
RWLHMQMVSKQATK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Autres numéros CAS |
6319-64-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)

